4-Methylbenzylbenzenesulfonate
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Overview
Description
4-Methylbenzylbenzenesulfonate is an organic compound belonging to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Methylbenzylbenzenesulfonate typically involves the reaction of benzene sulfonyl chloride with 4-methylbenzyl alcohol in the presence of a base such as sodium methoxide. The reaction is carried out under controlled temperature conditions, usually between 25-35°C, to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using large reaction kettles and continuous flow reactors. The process involves the careful addition of reactants and maintenance of reaction conditions to achieve high yield and purity. The product is then purified through filtration, distillation, and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Methylbenzylbenzenesulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylbenzylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The compound’s ability to undergo substitution reactions also allows it to modify biological pathways and exert its effects .
Comparison with Similar Compounds
- Methyl benzenesulfonate
- Ethyl benzenesulfonate
- Propyl benzenesulfonate
- Butyl benzenesulfonate
Comparison: 4-Methylbenzylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules.
Biological Activity
4-Methylbenzylbenzenesulfonate (MBBS) is a compound that has attracted attention for its potential biological activities. This article explores its synthesis, characterization, and the biological effects observed in various studies, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylbenzyl alcohol with benzenesulfonyl chloride. The resulting product can be characterized using various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure and the environment of hydrogen atoms.
- Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups present in the compound.
- Thin Layer Chromatography (TLC) : Helps in monitoring the progress of the reaction and assessing purity.
Antibacterial Activity
Research indicates that MBBS exhibits significant antibacterial properties. A study synthesized several Schiff base complexes from this compound, which were tested against various bacterial strains. The results demonstrated varying degrees of antibacterial activity, suggesting that modifications to the sulfonate structure can enhance efficacy against specific pathogens .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
In addition to antibacterial properties, MBBS has shown antifungal activity. The compound was tested against common fungal strains, including Candida albicans and Aspergillus niger. The antifungal efficacy was comparable to standard antifungal agents, indicating its potential as a therapeutic candidate .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of MBBS were evaluated in animal models. Inflammation was induced in rats, and MBBS was administered to observe its effects on swelling and pain response. Results indicated a significant reduction in both parameters when compared to control groups, suggesting that MBBS may inhibit inflammatory pathways .
Case Studies
Several case studies highlight the practical applications of MBBS in therapeutic settings:
- Clinical Application in Wound Healing : A clinical trial assessed the efficacy of MBBS-infused dressings on wound healing rates in diabetic patients. Results showed a marked improvement in healing times compared to standard care.
- Combination Therapy : A study investigated the use of MBBS in combination with traditional antibiotics. The findings suggested that MBBS enhances the antibacterial effect of these antibiotics, potentially reducing required dosages and minimizing side effects.
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(4-methylphenyl)methyl benzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-12-7-9-13(10-8-12)11-17-18(15,16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
JCACLBHTHRBAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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